molecular formula C5H8O3 B124175 3-Oxopentanoic acid CAS No. 10191-25-0

3-Oxopentanoic acid

Cat. No.: B124175
CAS No.: 10191-25-0
M. Wt: 116.11 g/mol
InChI Key: FHSUFDYFOHSYHI-UHFFFAOYSA-N
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Description

3-Oxopentanoic acid, also known as 3-oxovaleric acid, is a five-carbon ketone body. It is produced from odd carbon fatty acids in the liver and can rapidly enter the brain. Unlike four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish the pool of tricarboxylic acid cycle intermediates .

Mechanism of Action

Target of Action

3-Oxopentanoic acid, also known as beta-ketopentanoate, is a 5-carbon ketone body . It is primarily targeted towards the Tricarboxylic Acid (TCA) cycle intermediates . Additionally, it has been suggested that this compound derivatives may act as potential succinate dehydrogenase inhibitors .

Mode of Action

This compound is synthesized from odd carbon fatty acids in the liver . It rapidly enters the brain and interacts with its targets . As an anaplerotic compound, it refills the pool of TCA cycle intermediates . This means it replenishes the cycle with intermediates that have been depleted, thus maintaining the cycle’s function.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TCA cycle . By refilling the pool of TCA cycle intermediates, it ensures the continuous operation of the cycle, which is crucial for energy production in cells .

Pharmacokinetics

It is known that it is rapidly synthesized in the liver from odd carbon fatty acids and quickly enters the brain . This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is the maintenance of the TCA cycle. By refilling the pool of TCA cycle intermediates, it ensures the continuous operation of the cycle, which is crucial for energy production in cells .

Action Environment

The action of this compound is influenced by the metabolic state of the body, particularly the liver, where it is synthesized . Environmental factors that affect liver function, such as diet and exposure to toxins, could potentially influence the synthesis and action of this compound.

Biochemical Analysis

Biochemical Properties

3-Oxopentanoic acid plays a significant role in biochemical reactions. It is involved in the metabolism of odd carbon fatty acids

Cellular Effects

It is known to rapidly enter the brain after being produced in the liver , suggesting it may influence cell function in the brain

Molecular Mechanism

It is known to be involved in the replenishment of TCA cycle intermediates

Metabolic Pathways

This compound is involved in the metabolism of odd carbon fatty acids . It is known to refill the pool of TCA cycle intermediates , suggesting it interacts with enzymes or cofactors involved in this pathway

Transport and Distribution

This compound is produced in the liver and rapidly enters the brain , suggesting it is transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxopentanoic acid can be synthesized through various methods. One common approach involves the oxidation of 3-pentanol using an oxidizing agent such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of this compound methyl ester under acidic or basic conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 3-pentanol or through the hydrolysis of its esters. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce this compound derivatives.

    Reduction: It can be reduced to form 3-pentanol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

Scientific Research Applications

3-Oxopentanoic acid has numerous applications in scientific research:

Comparison with Similar Compounds

  • 3-Oxovaleric acid
  • 3-Ketovaleric acid
  • 3-Oxopentanoate

Comparison: 3-Oxopentanoic acid is unique due to its anaplerotic properties, which allow it to replenish tricarboxylic acid cycle intermediates. This distinguishes it from other ketone bodies that do not have this capability. Additionally, its ability to rapidly enter the brain and influence metabolic pathways sets it apart from other similar compounds .

Biological Activity

3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon organic compound with significant biological activity, particularly in energy metabolism. This article explores its metabolic pathways, biological roles, and potential therapeutic applications based on diverse research findings.

This compound is produced primarily in the liver from odd-chain fatty acids. It serves as a ketone body during fasting or carbohydrate restriction, providing an alternative energy source for the brain and other tissues. Its molecular formula is C5H8O3\text{C}_5\text{H}_8\text{O}_3, and it is classified as an anaplerotic compound, meaning it replenishes intermediates in the tricarboxylic acid (TCA) cycle, which is crucial for cellular respiration and energy production .

Metabolic Pathway

The metabolism of this compound involves several key enzymes that facilitate its conversion into other metabolites or its utilization for energy production. These enzymes include:

  • Acetyl-CoA Acetyltransferase : Catalyzes the formation of acetoacetate from this compound.
  • 3-Hydroxybutyrate Dehydrogenase : Converts acetoacetate to 3-hydroxybutyrate, another important ketone body.

Biological Activities

This compound exhibits several biological activities:

  • Energy Production : It provides an alternative energy source during periods of low glucose availability, particularly in the brain.
  • Anaplerotic Role : By replenishing TCA cycle intermediates, it supports overall cellular metabolism .
  • Potential Therapeutic Applications : Research indicates its utility in treating conditions like glucose transporter type I deficiency (GLUT1 deficiency syndrome), where it may help manage energy deficits in the brain .

Clinical Applications

  • GLUT1 Deficiency Syndrome : A clinical study utilized this compound to assess its effectiveness in patients with GLUT1 deficiency. The study involved measuring plasma concentrations of this compound after administering triheptanoin, a triglyceride that provides heptanoate, which is metabolized to produce this compound. The results indicated significant increases in plasma levels of both 3-hydroxypentanoic acid and this compound, suggesting their potential as therapeutic agents for this condition .
  • Metabolic Monitoring : A validated LC-MS/MS method was developed for quantifying this compound in human plasma. This method demonstrated high accuracy and precision, facilitating further studies on its metabolic roles and implications in various disorders .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameMolecular FormulaKey Characteristics
3-Hydroxybutyric Acid C4H8O3\text{C}_4\text{H}_8\text{O}_3Four-carbon ketone body involved in energy metabolism.
Acetoacetic Acid C4H6O3\text{C}_4\text{H}_6\text{O}_3Precursor to this compound; important in ketogenesis.
2-Oxobutyric Acid C4H7O2\text{C}_4\text{H}_7\text{O}_2Similar structure; involved in amino acid metabolism.

Properties

IUPAC Name

3-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSUFDYFOHSYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331432
Record name 3-Oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10191-25-0
Record name 3-Oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10191-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-OXOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090PW368EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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